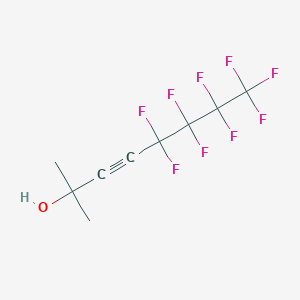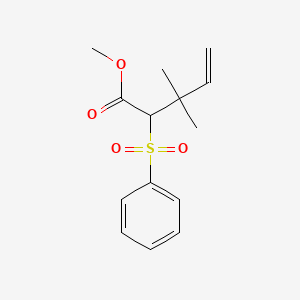
Methyl 2-(benzenesulfonyl)-3,3-dimethylpent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(benzenesulfonyl)-3,3-dimethylpent-4-enoate is an organic compound that features a benzenesulfonyl group attached to a pent-4-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(benzenesulfonyl)-3,3-dimethylpent-4-enoate typically involves the reaction of benzenesulfonyl chloride with a suitable precursor under controlled conditions. One common method involves the use of triethylamine as a base in dichloromethane at ambient temperature . The reaction proceeds through an O-sulfonylation mechanism, where the benzenesulfonyl chloride reacts with the precursor to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(benzenesulfonyl)-3,3-dimethylpent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(benzenesulfonyl)-3,3-dimethylpent-4-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-(benzenesulfonyl)-3,3-dimethylpent-4-enoate involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s effects are mediated through pathways involving electrophilic aromatic substitution and other related mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Methyl benzenesulfonate: Shares the benzenesulfonyl group but differs in the alkyl chain structure.
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Contains a chromenyl moiety instead of the pent-4-enoate group.
Propiedades
Número CAS |
74866-36-7 |
|---|---|
Fórmula molecular |
C14H18O4S |
Peso molecular |
282.36 g/mol |
Nombre IUPAC |
methyl 2-(benzenesulfonyl)-3,3-dimethylpent-4-enoate |
InChI |
InChI=1S/C14H18O4S/c1-5-14(2,3)12(13(15)18-4)19(16,17)11-9-7-6-8-10-11/h5-10,12H,1H2,2-4H3 |
Clave InChI |
YINFMSMVBWJDDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=C)C(C(=O)OC)S(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



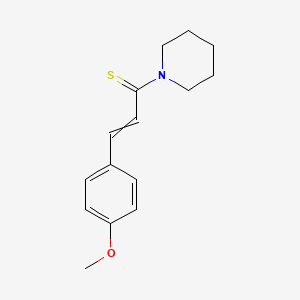
![3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)propan-1-one;hydrochloride](/img/structure/B14433190.png)
![Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B14433209.png)



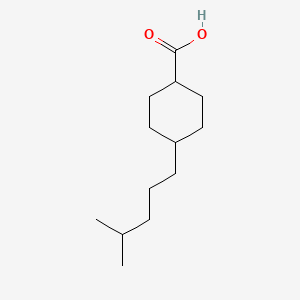
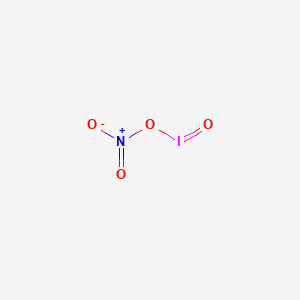
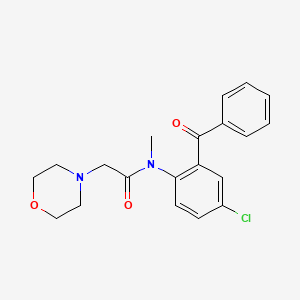
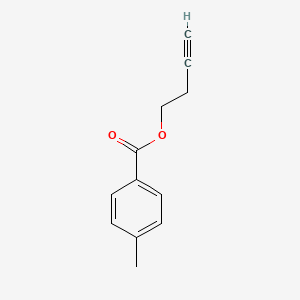
![4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoate](/img/structure/B14433257.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]thiazolidine]](/img/structure/B14433260.png)
